molecular formula C12H11FN2O2 B1493723 6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol CAS No. 1205606-10-5

6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol

Cat. No.: B1493723
CAS No.: 1205606-10-5
M. Wt: 234.23 g/mol
InChI Key: OPYRBNWVBLRPMN-UHFFFAOYSA-N
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Description

6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative featuring a hydroxyl group at position 4, a methyl group at position 2, and a (4-fluorophenoxy)methyl substituent at position 5. Pyrimidine scaffolds are widely studied due to their pharmacological versatility, including roles as kinase inhibitors, antimicrobial agents, and imaging probes . The 4-fluorophenoxy moiety enhances lipophilicity and metabolic stability, making this compound a candidate for drug development or diagnostic applications .

Properties

IUPAC Name

4-[(4-fluorophenoxy)methyl]-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-8-14-10(6-12(16)15-8)7-17-11-4-2-9(13)3-5-11/h2-6H,7H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYRBNWVBLRPMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)COC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol and 2-methylpyrimidine.

    Formation of Intermediate: The 4-fluorophenol is reacted with a suitable alkylating agent to form 4-fluorophenoxyalkyl intermediate.

    Cyclization: The intermediate undergoes cyclization with 2-methylpyrimidine under controlled conditions to form the desired pyrimidine derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity 6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol.

Industrial Production Methods

In an industrial setting, the production of 6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate certain enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural Analogs

The following table compares 6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol with structurally related pyrimidin-4-ol derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Activities Reference
6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol 2-CH₃, 6-(4-F-C₆H₄OCH₂), 4-OH ~236.23* Potential PET imaging agent
6-(3-Fluoro-4-methylphenyl)-2-methylpyrimidin-4-ol 2-CH₃, 6-(3-F-4-CH₃-C₆H₃), 4-OH 218.23 Not specified
6-(4-Methoxyphenyl)pyrimidin-4-ol 6-(4-CH₃O-C₆H₄), 4-OH 202.21 Lab reagent
4-Methyl-6-(methylthio)pyrimidin-2-ol 4-CH₃, 6-SCH₃, 2-OH 172.24 Higher lipophilicity
6-(2-Methoxyphenyl)pyrimidin-4-ol 6-(2-CH₃O-C₆H₄), 4-OH 202.21 Supplier-available

*Calculated based on molecular formula C₁₂H₁₁FN₂O₂.

Key Observations :

  • Substituent Effects: Fluorine and methoxy groups improve metabolic stability and binding affinity to biological targets (e.g., GHSR in PET imaging) . Methylthio groups (e.g., in 4-Methyl-6-(methylthio)pyrimidin-2-ol) enhance lipophilicity but may reduce solubility .
  • Biological Activity :
    • Compounds with 4-fluorophenyl or methoxyphenyl groups (e.g., ) show promise in imaging and anti-inflammatory applications .
    • Analogs with dihydropyrimidin-2-ol scaffolds exhibit improved anti-inflammatory and analgesic activities .
Physicochemical Properties
  • Solubility : Hydroxyl and methoxy groups improve aqueous solubility, while fluorinated or methylthio substituents increase hydrophobicity .
  • Stability : Fluorine atoms resist oxidative metabolism, extending half-life in vivo .

Biological Activity

6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorophenoxy group, which can influence its interaction with biological targets, making it a subject of various studies aimed at understanding its pharmacological properties.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted at the 4-position with a hydroxyl group and at the 6-position with a (4-fluorophenoxy)methyl group. The synthesis typically involves nucleophilic substitution reactions, where 4-fluorophenol reacts with appropriate pyrimidine derivatives under basic conditions. The general synthetic route can be summarized as follows:

  • Starting Materials : 4-fluorophenol and 2-methylpyrimidin-4-ol.
  • Reagents : A base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).
  • Purification : Techniques such as recrystallization or column chromatography are employed to isolate the desired product.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol have shown activity against various pathogens, including bacteria and fungi. In vitro studies have demonstrated that modifications on the pyrimidine structure can enhance antimicrobial efficacy, potentially due to improved solubility or better interaction with microbial targets .

Cytotoxicity and Anticancer Potential

Several studies have evaluated the cytotoxic effects of pyrimidine derivatives on cancer cell lines. A notable finding is that the introduction of electron-withdrawing groups, such as fluorine, can enhance the cytotoxicity against breast cancer cells. For example, compounds with similar structures have exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

The mechanism of action for compounds like 6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol often involves inhibition of key enzymes or receptors involved in cell proliferation and survival pathways. Molecular docking studies suggest that these compounds can bind effectively to targets such as poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms .

Research Findings and Case Studies

StudyFindings
Nagaraj & Reddy (2008) Reported high activity against E. coli and S. aureus for similar pyrimidine derivatives, indicating broad-spectrum antimicrobial potential .
In Vitro Anticancer Studies Compounds with structural similarities demonstrated IC50 values ranging from 0.005 to 0.44 µM against P. falciparum, highlighting their potential in oncology .
Molecular Docking Studies Showed strong binding affinity to PARP1, suggesting a mechanism for anticancer activity through inhibition of DNA repair pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol
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6-((4-Fluorophenoxy)methyl)-2-methylpyrimidin-4-ol

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